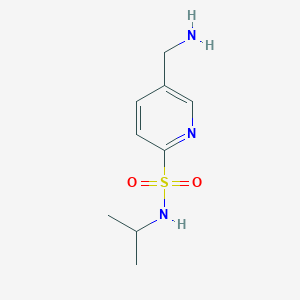

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide

Description

5-(Aminomethyl)-N-isopropylpyridine-2-sulfonamide is a pyridine-based sulfonamide derivative characterized by a sulfonamide group at position 2, an aminomethyl substituent at position 5, and an isopropyl chain attached to the sulfonamide nitrogen. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonamide moiety and moderate lipophilicity from the isopropyl group . Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents.

Properties

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

5-(aminomethyl)-N-propan-2-ylpyridine-2-sulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)9-4-3-8(5-10)6-11-9/h3-4,6-7,12H,5,10H2,1-2H3 |

InChI Key |

AQFXWIFGJQJHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=NC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Core Pyridine-2-Sulfonamide Synthesis

The pyridine-2-sulfonamide moiety is foundational. Two primary approaches are documented:

a. Direct Sulfonation and Amidation

- Starting material : 2-Chloro-5-methylpyridine.

- Chlorination : Reaction with Cl₂ or SO₂Cl₂ yields 2-chloro-5-methylpyridine-3-sulfonyl chloride.

- Amidation : Treatment with isopropylamine forms N-isopropyl-5-methylpyridine-2-sulfonamide (Yield: 50–72%).

- Directed lithiation : sec-Butyllithium and TMEDA deprotonate pyridine at C2, followed by SO₂ trapping to form sulfinic acid.

- Oxidation : Conversion to sulfonyl chloride using Cl₂ or PCl₅, then reaction with isopropylamine.

Introduction of the Aminomethyl Group at C5

Functionalization of the C5 methyl group in N-isopropylpyridine-2-sulfonamide involves:

- Bromination : Radical bromination of 5-methylpyridine-2-sulfonamide with NBS/AIBN in CCl₄ yields 5-(bromomethyl)-N-isopropylpyridine-2-sulfonamide.

- Amination : Substitution with aqueous NH₃ or ammonia in ethanol (Yield: 54–78%).

b. Oxidation-Reductive Amination

- Oxidation : KMnO₄ or CrO₃ converts 5-methyl to 5-carbaldehyde.

- Reductive amination : Reaction with NH₃ and NaBH₃CN forms 5-(aminomethyl).

Alternative Routes via Coupling Reactions

- Borylation : 5-Bromo-N-isopropylpyridine-2-sulfonamide reacts with pinacol borane.

- Coupling : Pd-catalyzed coupling with cyanomethylboronic acid, followed by nitrile reduction (Yield: 56–72%).

Optimized Synthetic Pathway

A consolidated method derived from multiple sources:

Analytical and Spectroscopic Validation

Challenges and Considerations

- Regioselectivity : Directing sulfonation to C2 requires careful control of lithiation or protection strategies.

- Amination Efficiency : Steric hindrance from N-isopropyl may reduce yields in substitution reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfonic acids, oxidized pyridine derivatives.

Reduction: Amines, reduced sulfonamide derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer therapy.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Carboxylic Acid/Methyl Groups: The sulfonamide group in the target compound enhances polarity and solubility compared to the methyl group in 5-Amino-2-methylpyridine or the carboxylic acid in 5-Amino-2-pyridinecarboxylic acid.

Key Findings :

- Solubility: The target compound’s sulfonamide group likely increases aqueous solubility over non-polar analogs like 5-Amino-2-methylpyridine.

- Lipophilicity : The isopropyl group elevates LogP compared to carboxylic acid derivatives, balancing solubility and membrane penetration.

Biological Activity

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with an aminomethyl group and a sulfonamide functional group. Its chemical formula is C_{11}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 244.32 g/mol. The sulfonamide group (-SO₂NH₂) is particularly noteworthy for its role in various biological activities, especially in inhibiting bacterial growth.

Antimicrobial Activity

The primary mechanism by which 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide exhibits antimicrobial activity is through the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides, which have been extensively used in antibiotic therapies.

Key Findings:

- Inhibition of Bacterial Growth: In vitro studies have demonstrated that this compound effectively reduces bacterial growth, showcasing its potential as an antibiotic agent.

- Comparative Analysis: The compound's antimicrobial efficacy can be compared to other sulfonamides, highlighting its unique substitution pattern that may enhance its pharmacological profile.

Anti-inflammatory Activity

In addition to its antimicrobial properties, 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide has shown notable anti-inflammatory effects. Research indicates that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Research Insights:

- COX-2 Inhibition: Studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib. This suggests that the compound could serve as a potential therapeutic agent in managing inflammatory conditions.

- Mechanism of Action: The compound's ability to inhibit COX-2 may be linked to its structural characteristics, which allow it to interact effectively with the enzyme's active site.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique features of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 5-Methyl-2-pyridinesulfonamide | 65938-77-4 | 0.92 | Contains a methyl group instead of aminomethyl |

| 3-Methylpyridine-2-sulfonamide | 65938-79-6 | 0.88 | Methyl substitution at position three |

| N,N-Diethylpyridine-2-sulfonamide | 314250-03-8 | 0.78 | Diethyl substitution; different alkyl groups |

| Sulfapyridine | 144-83-2 | 0.75 | Historical use as an antibiotic; different structure |

This table illustrates how the specific substitution pattern of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide contributes to its distinct biological activities.

Case Studies and Research Findings

-

In Vitro Studies on Antimicrobial Efficacy:

- A study demonstrated that the compound significantly inhibited the growth of various bacterial strains when tested in vitro.

- Results indicated a dose-dependent response, with higher concentrations leading to more substantial inhibition.

-

Anti-inflammatory Efficacy Assessment:

- In animal models, the compound was shown to reduce inflammation markers significantly compared to control groups.

- The results were comparable to those observed with standard anti-inflammatory drugs.

-

Mechanistic Studies:

- Investigations into the molecular interactions revealed that the compound binds competitively to the active site of COX enzymes, thereby inhibiting their function.

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-N-isopropylpyridine-2-sulfonamide, and how can purity be ensured?

The synthesis of this compound leverages the t-BuONSO reagent , which enables high-yield production of primary sulfonamides from organometallic precursors. Key steps include:

- Reaction conditions : Use of anhydrous solvents (e.g., THF) at low temperatures (−78°C) to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can structural integrity and conformation be validated for this compound?

- Spectroscopic techniques :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify pyridine ring protons (δ 8.2–8.5 ppm), aminomethyl (δ 3.1–3.4 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between sulfonamide and pyridine moieties) to assess steric effects on reactivity .

- Computational modeling : DFT calculations (B3LYP/6-31G* basis set) to compare experimental vs. theoretical bond lengths and angles .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis?

The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian 16) with experimental feedback:

- Reaction path search : Use the GRRM17 software to explore transition states and intermediates in sulfonamide formation .

- Machine learning : Train models on experimental parameters (e.g., solvent polarity, temperature) to narrow optimal conditions, reducing trial-and-error by >50% .

- Process simulation : Aspen Plus® modeling to scale up synthesis while maintaining energy efficiency .

Q. How can contradictions in biological activity data be resolved?

- Dose-response assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus) with triplicate measurements to address variability .

- Statistical analysis : Apply ANOVA to compare bioactivity across batches, identifying confounding variables (e.g., impurities, solvent residues) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl to cyclopropyl) to isolate electronic vs. steric contributions to antimicrobial efficacy .

Q. What advanced separation techniques improve yield in complex reaction mixtures?

- Membrane technologies : Use nanofiltration (MWCO 300 Da) to isolate sulfonamide derivatives from smaller byproducts .

- HPLC-MS coupling : Hyphenated systems enable real-time monitoring of reaction progress and intermediate trapping .

- Crystallography-driven design : Tailor solvent polarity (e.g., acetone/water mixtures) to enhance crystallization efficiency .

Q. How do electronic effects of the sulfonamide group influence reactivity?

- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation peaks at +1.2 V (pyridine ring) and +1.5 V (sulfonamide), correlating with electron-withdrawing effects .

- Kinetic isotope studies : Replace NH₂ with ND₂ to assess proton transfer rates in nucleophilic substitutions .

- Theoretical modeling : NBO analysis to quantify charge distribution at the sulfonamide nitrogen .

Methodological Considerations

Q. How can statistical experimental design (DoE) optimize reaction parameters?

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify critical factors .

- Response surface methodology (RSM) : Central composite design to model non-linear relationships (e.g., temperature vs. yield) and predict maxima .

- Robustness testing : Introduce ±5% variation in reagent stoichiometry to assess process stability .

Q. What safety protocols are essential for handling this compound?

- PPE requirements : Nitrile gloves, lab coat, and fume hood use during synthesis due to potential irritancy (see SDS guidelines) .

- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal .

- Training : Mandatory 100% score on safety exams for lab access, emphasizing spill response and first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.